"synthesis and properties of 2-Butene, 1,3-dichloro-"
"synthesis and properties of 2-Butene, 1,3-dichloro-"
An In-depth Technical Guide to the Synthesis and Properties of 1,3-Dichloro-2-butene
Introduction: A Versatile Dichlorinated Alkene
1,3-Dichloro-2-butene (commonly abbreviated as 1,3-DCB) is a chlorinated hydrocarbon with the chemical formula C₄H₆Cl₂.[1][2] It exists as a clear to straw-colored liquid with a characteristic odor and is typically available as a mixture of its cis (Z) and trans (E) stereoisomers.[3][4] While not a household name, 1,3-DCB is a significant chemical intermediate with notable commercial production volumes, estimated between 8 to 13 million pounds annually in the United States.[3] Its primary utility lies in its role as a precursor for the synthesis of specialty polymers and complex organic molecules, including steroids.[3][4] This guide provides a detailed exploration of its synthesis, physicochemical properties, reactivity, and safety considerations, tailored for professionals in chemical research and development.
Section 1: Synthesis of 1,3-Dichloro-2-butene
The principal industrial route for manufacturing 1,3-dichloro-2-butene involves the hydrochlorination of 2-chloro-1,3-butadiene (chloroprene). This process is valued for its efficiency and directness in converting a readily available monomer into a more functionalized intermediate.
Core Synthetic Pathway: Hydrochlorination of Chloroprene
The dominant manufacturing process is the reaction of 2-chloro-1,3-butadiene with hydrochloric acid.[4] This addition reaction is facilitated by a copper chloride catalyst, which promotes the 1,4-addition of HCl across the conjugated diene system of chloroprene.[3][4]
Causality Behind the Method:
-
Starting Material: 2-chloro-1,3-butadiene is the monomer used to produce polychloroprene rubber, making it an abundant and cost-effective feedstock.
-
Catalyst Choice: Copper (I) chloride is an effective catalyst for hydrochlorination reactions of conjugated dienes. It facilitates the formation of a carbocation intermediate that is susceptible to nucleophilic attack by the chloride ion, guiding the regioselectivity of the addition.
-
Byproduct Formation: 1,3-Dichloro-2-butene is also generated as a significant byproduct during the production of chloroprene itself, providing an additional source for its isolation and purification.[3][4]
Illustrative Synthetic Workflow
Caption: Industrial synthesis of 1,3-dichloro-2-butene.
Experimental Protocol: Catalytic Hydrochlorination
The following is a representative, generalized protocol based on the established industrial method.[3][4]
-
Reactor Setup: A corrosion-resistant reaction vessel equipped with an agitator, temperature control system, and gas inlet/outlet is charged with a solution of copper (I) chloride in concentrated hydrochloric acid.
-
Reagent Introduction: The reactor is cooled, and 2-chloro-1,3-butadiene is slowly added to the stirred catalyst solution. Gaseous hydrogen chloride is bubbled through the mixture simultaneously.
-
Reaction Control: The temperature is maintained at a low level to control the exothermic reaction and minimize the formation of unwanted byproducts and polymers. The reaction progress is monitored by gas chromatography (GC).
-
Workup and Isolation: Upon completion, the reaction mixture is allowed to settle, and the organic layer is separated from the aqueous catalyst layer.
-
Purification: The crude organic layer is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acid. The product is then dried over an anhydrous drying agent (e.g., MgSO₄) and purified by fractional distillation under reduced pressure to yield 1,3-dichloro-2-butene as a mixture of isomers.
Section 2: Physicochemical and Spectroscopic Properties
The utility of 1,3-dichloro-2-butene in synthesis is dictated by its distinct physical and chemical properties. It is a flammable liquid, largely insoluble in water but soluble in common organic solvents like ethanol, ether, and acetone.[3][4]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆Cl₂ | [1][2] |
| Molecular Weight | 124.996 g/mol | [1][2] |
| CAS Number | 926-57-8 (cis/trans mixture) | [2][3] |
| Appearance | Clear to straw-colored liquid | [3][4] |
| Density | 1.161 g/cm³ at 20 °C | [3][4] |
| Boiling Point | 131 °C (268 °F) at 760 mmHg | [3][4] |
| Melting Point | -75 °C | [4] |
| Flash Point | 27 °C (80.6 °F) | [4][5] |
| Refractive Index | 1.4692 at 20 °C | [3][4] |
| Water Solubility | Insoluble | [3][4] |
| Vapor Density | 4.31 (Air = 1) | [4] |
| Octanol/Water Partition Coeff. (LogP) | 2.84 | [4] |
Note: Reported values may vary slightly between sources.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 1,3-dichloro-2-butene. Authoritative spectral data, including Infrared (IR) and Mass Spectrometry (MS), are available for reference in public databases such as the NIST Chemistry WebBook.[2][6] These spectra are essential for quality control in both laboratory and industrial settings.
Section 3: Reactivity and Key Applications
1,3-Dichloro-2-butene's reactivity is centered around its two chlorine atoms and the carbon-carbon double bond, making it a versatile building block in organic synthesis.
Major Industrial Applications
-
Precursor to 2,3-Dichloro-1,3-butadiene: A primary application is its conversion to 2,3-dichloro-1,3-butadiene.[3][4] This is achieved through dehydrochlorination. The resulting diene serves as a comonomer in the polymerization of chloroprene to produce specialty synthetic rubbers with enhanced properties.[4]
-
Intermediate in Steroid Synthesis: The compound is used as an intermediate in the synthesis of 19-nortestosterone steroids, which are a class of synthetic sex hormones.[3][4]
Notable Chemical Transformations
Beyond its main industrial uses, 1,3-dichloro-2-butene undergoes various chemical reactions, highlighting its synthetic versatility.
-
High-Temperature Chlorination: One notable transformation is its reaction with excess chlorine at high temperatures (e.g., 475 °C) to produce hexachlorobutadiene (perchlorobutadiene).[7] This compound is valued for its non-flammability and solvent properties.[7][8]
Illustrative Reaction: Conversion to Perchlorobutadiene
Caption: High-temperature chlorination of 1,3-dichloro-2-butene.
Experimental Protocol: High-Temperature Chlorination[7]
-
Apparatus: A horizontal tube furnace made of hard glass is heated to 475 °C.
-
Reagent Feed: Liquid 1,3-dichloro-2-butene is dripped into the heated zone of the tube, where it immediately vaporizes. Concurrently, a stream of chlorine gas is introduced at a significant molar excess (e.g., 10:1 ratio of Cl₂ to 1,3-DCB).
-
Reaction: The gaseous mixture passes through the heated reaction zone with a defined contact time (e.g., 6-7 seconds).
-
Product Collection: The reaction products exit the furnace and are collected in a flask cooled with a reflux condenser. The crude product contains hexachlorobutadiene along with byproducts like hexachloroethane.
-
Purification: The desired product is isolated and purified from the crude mixture via fractional distillation.
Section 4: Safety and Handling
1,3-Dichloro-2-butene is a hazardous chemical that requires strict safety protocols for handling and storage.[9] Its combination of flammability, toxicity, and corrosivity necessitates the use of appropriate engineering controls and personal protective equipment (PPE).
Table 2: GHS Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[9][10] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[10] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[5] |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage[5][9] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[5] |
| Hazardous to the Aquatic Environment | Acute & Chronic | Toxic to aquatic life[5] |
Guidelines for Safe Handling and Storage
-
Ventilation: All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][11]
-
Personal Protective Equipment (PPE): Wear complete protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.[5] For situations with potential for high vapor concentration, a self-contained breathing apparatus is required.[5]
-
Fire Safety: Keep away from open flames, sparks, and other ignition sources.[11] Use explosion-proof electrical equipment.[9] Suitable fire extinguishing agents include foam, carbon dioxide, and dry chemical powder.[4]
-
Storage: Store in a cool, dry, well-ventilated, fireproof area.[11] Keep containers tightly closed and separated from strong oxidizing agents and foodstuffs.[4][5] The storage area should not have drain or sewer access.[5]
-
Spill Response: In case of a spill, collect leaking liquid in sealable containers. Absorb the remainder with sand or another inert absorbent and dispose of it according to local regulations. Do not allow the chemical to enter the environment.[4][5]
References
-
National Toxicology Program (NTP). (1999). Toxicological Summary for 1,3-Dichloro-2-butene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Butene, 1,3-dichloro-, (Z)- (CAS 10075-38-4). Retrieved from [Link].
-
NIST. (n.d.). 2-Butene, 1,3-dichloro-, (Z)-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link].
-
PubChem. (n.d.). 1,3-Dichloro-2-butene. National Center for Biotechnology Information. Retrieved from [Link].
-
International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1761 - 1,3-DICHLORO-2-BUTENE. Retrieved from [Link].
-
NIST. (n.d.). 1,3-Dichloro-2-butene. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link].
-
LookChem. (n.d.). 1,3-DICHLORO-2-BUTENE (CAS 7415-31-8). Retrieved from [Link].
- Jelínek, J., & Hudlický, M. (1957). Reactions of 1,3-dichloro-2-butene. III. High-temperature chlorination of 1,3-dichloro-2-butene.
-
NIST. (n.d.). 1,3-Dichloro-2-butene. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link].
-
Haz-Map. (n.d.). 1,3-Dichloro-2-butene. National Library of Medicine. Retrieved from [Link].
-
PubChem. (n.d.). 2,3-Dichloro-1-butene. National Center for Biotechnology Information. Retrieved from [Link].
-
Collection of Czechoslovak Chemical Communications. (n.d.). Reactions of 1,3-dichloro-2-butene. Retrieved from [Link].
-
Cheméo. (n.d.). Chemical Properties of 1,3-Dichloro-2-butene (CAS 926-57-8). Retrieved from [Link].
-
Filo. (2025). Give the expected product(s) from the reaction of 2-butene with each of t.... Retrieved from [Link].
- Google Patents. (n.d.). US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane.
-
MDPI. (2021). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Retrieved from [Link].
-
Quora. (2018). What is the balanced equation for butene being converted to Dichlorobutane.... Retrieved from [Link].
- Google Patents. (n.d.). US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane.
Sources
- 1. 2-Butene, 1,3-dichloro-, (Z)- [webbook.nist.gov]
- 2. 1,3-Dichloro-2-butene [webbook.nist.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 1,3-Dichloro-2-butene | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 1761 - 1,3-DICHLORO-2-BUTENE [chemicalsafety.ilo.org]
- 6. 1,3-Dichloro-2-butene [webbook.nist.gov]
- 7. CCCC 1957, Volume 22, Issue 2, Abstracts pp. 651-652 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 8. Serials - Reactions of 1,3-dichloro-2-butene | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 9. fishersci.com [fishersci.com]
- 10. 1,3-Dichloro-2-butene | 926-57-8 | TCI AMERICA [tcichemicals.com]
- 11. echemi.com [echemi.com]
